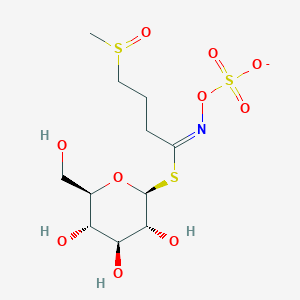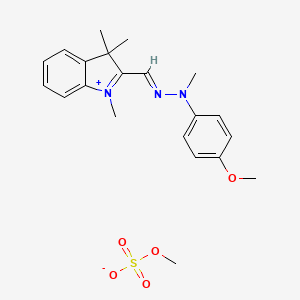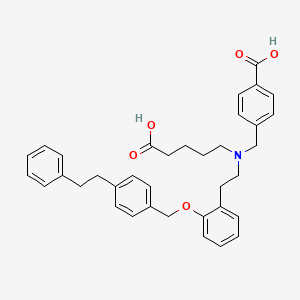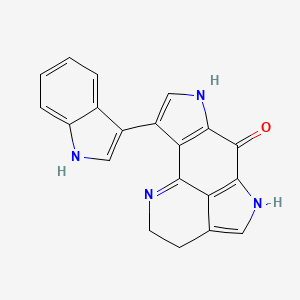
Wakayin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wakayin is a natural product found in Clavelina with data available.
Aplicaciones Científicas De Investigación
DNA Interaction and Topoisomerase Inhibition
Wakayin, a bispyrroloiminoquinone, has been studied for its interaction with DNA and inhibition of topoisomerase I. It is similar to camptothecin in inhibiting the topoisomerase I catalyzed relaxation of supercoiled DNA. However, this compound forms cleavage complexes at the same DNA sequences as camptothecin but shows differences in the stability and formation of these complexes at high concentrations and in different conditions (Kokoshka et al., 1996).
Synthesis and Antitumor Characterization
A series of aza analogues of this compound were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some compounds showed inhibition of topoisomerase I and II, comparable to known drugs like camptothecin and etoposide. These compounds offer potential insights into the development of new antitumor agents (Legentil et al., 2006).
Marine Alkaloids and Bioactivities
This compound, as part of a family of marine alkaloids including bispyrroloquinones, has been a subject of interest for its unique chemical structure and diverse biological properties. These properties include antifungal and antimicrobial activity, and potent cytotoxicities. The synthesis and evaluation of bioactivities of these alkaloids have been a focus for many researchers, providing insights into potential therapeutic applications (Nijampatnam et al., 2015).
Propiedades
Fórmula molecular |
C20H14N4O |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-5,9,14-triazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,8(15),10-pentaen-7-one |
InChI |
InChI=1S/C20H14N4O/c25-20-18-15-10(7-23-18)5-6-21-17(15)16-13(9-24-19(16)20)12-8-22-14-4-2-1-3-11(12)14/h1-4,7-9,22-24H,5-6H2 |
Clave InChI |
XUKANBLDSRNPMH-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C3=C(C(=O)C4=C2C(=CN4)C5=CNC6=CC=CC=C65)NC=C31 |
Sinónimos |
wakayin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


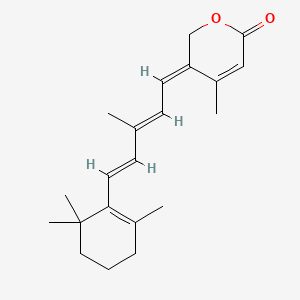
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)


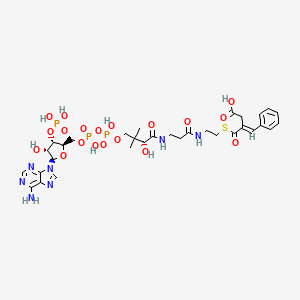



![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
